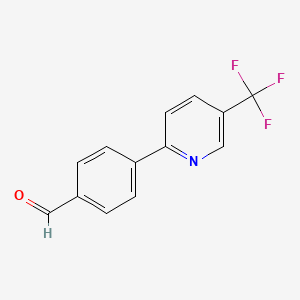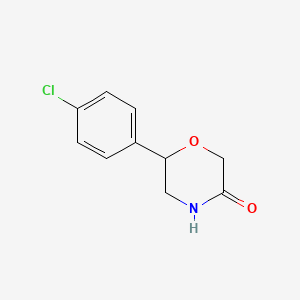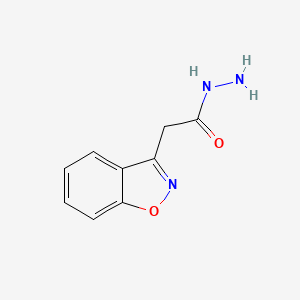
7-ジメチルアミノクマリン-4-酢酸
概要
説明
7-Dimethylaminocoumarin-4-acetic acid is an organic compound known for its applications in fluorescence. It is commonly used as a fluorescent dye and probe in various scientific research fields. The compound has a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol .
科学的研究の応用
7-Dimethylaminocoumarin-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Medicine: It is used in diagnostic assays and as a marker in various biomedical applications.
作用機序
Target of Action
7-Dimethylaminocoumarin-4-acetic acid is a fluorescent probe . It is primarily used in the field of fluorescence dyes and fluorescence labeling . The primary targets of this compound are biomolecules that can be labeled for detection, such as proteins and nucleic acids .
Mode of Action
The compound interacts with its targets by binding to them and emitting fluorescence upon excitation . This fluorescence can be detected and measured, providing a means of tracking the labeled biomolecules. The exact nature of the interaction and the changes it causes depend on the specific biomolecule being labeled.
Biochemical Pathways
By labeling key molecules involved in a pathway, the compound allows researchers to track these molecules and gain insights into the pathway’s function .
Pharmacokinetics
Like other coumarin derivatives, it is likely to have good solubility in organic solvents .
Result of Action
The primary result of the compound’s action is the production of fluorescence. This fluorescence can be detected and quantified, providing a means of studying the behavior and interactions of the labeled biomolecules .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the intensity of the fluorescence can be affected by the polarity and pH of the environment . Additionally, the compound should be stored in a dry, well-ventilated place, away from sources of ignition and oxidizing agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dimethylaminocoumarin-4-acetic acid typically involves multiple steps. One common method starts with the esterification of p-hydroxybenzoic acid methyl ester to obtain a primary alcohol derivative. This is followed by a condensation reaction between an amine and an acid to produce the target compound .
Industrial Production Methods: Industrial production methods for 7-Dimethylaminocoumarin-4-acetic acid often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of green solvents and catalysts to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 7-Dimethylaminocoumarin-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted coumarin derivatives .
類似化合物との比較
- 7-Diethylaminocoumarin-3-carboxylic acid
- 7-Amino-4-methylcoumarin-3-acetic acid
- 7-Hydroxy-4-methylcoumarin
Comparison: 7-Dimethylaminocoumarin-4-acetic acid is unique due to its specific fluorescent properties, which make it highly suitable for certain applications. Compared to similar compounds, it offers distinct advantages in terms of emission wavelength and stability under various conditions .
特性
IUPAC Name |
2-[7-(dimethylamino)-2-oxochromen-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-14(2)9-3-4-10-8(5-12(15)16)6-13(17)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMBLJOHUDYJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376341 | |
| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80883-54-1 | |
| Record name | 7-DIMETHYLAMINOCOUMARIN-4-ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing the succinimidyl ester derivative of DMACA (DMACA SE)?
A1: While the provided abstracts do not explicitly state the applications of DMACA or DMACA SE, the synthesis of DMACA SE suggests its potential use as a labeling reagent. Succinimidyl esters are commonly used to react with primary amines on proteins and other biomolecules, forming stable amide bonds [, ]. Therefore, DMACA SE could be used to introduce the fluorescent DMACA moiety onto target biomolecules for various applications like fluorescence imaging or biochemical assays.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)







![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)



